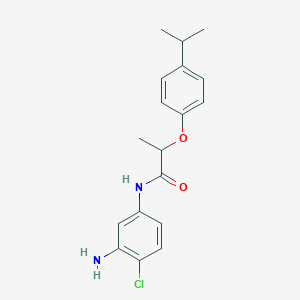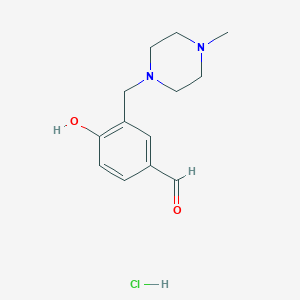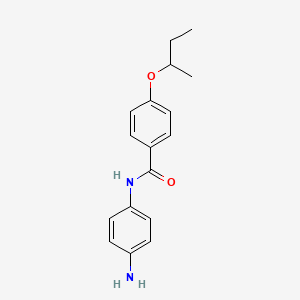
(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride
概要
説明
(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride is a chemical compound with the molecular formula C13H12N3•3HCl. It is commonly used in scientific research, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes two pyridine rings connected by a methylamine bridge, and its trihydrochloride form enhances its solubility in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridine and 2-chloromethylpyridine.
Reaction: These starting materials undergo a nucleophilic substitution reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Formation of Trihydrochloride Salt: The purified compound is then treated with hydrochloric acid to form the trihydrochloride salt, which is isolated by filtration and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Purification: Industrial-scale purification methods such as continuous distillation or large-scale chromatography are employed.
Crystallization: The trihydrochloride salt is crystallized from the reaction mixture and collected using industrial filtration systems.
化学反応の分析
Types of Reactions
(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in DMF or acetonitrile.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: The compound is used in the manufacture of specialty chemicals and as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Metal Coordination: It can form coordination complexes with metal ions, affecting their reactivity and biological availability.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A related compound with two pyridine rings connected directly by a single bond.
4,4’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups at the 4 and 4’ positions.
2,2’-Bipyridylamine: Contains an amine group connecting the two pyridine rings.
Uniqueness
(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride is unique due to its specific substitution pattern and the presence of the trihydrochloride form, which enhances its solubility and reactivity in aqueous environments. This makes it particularly useful in biological and medicinal chemistry applications where solubility is crucial.
特性
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]-1-pyridin-3-ylmethanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.3ClH/c1-11-4-2-7-16-13(11)10-15-9-12-5-3-6-14-8-12;;;/h2-8,15H,9-10H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHVBRBMKUBLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNCC2=CN=CC=C2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate](/img/structure/B1388940.png)



![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1388944.png)

![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1388947.png)


